5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid is a compound that features a thiazole ring substituted with a tert-butoxycarbonyl-protected amino group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems provide better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection , and reducing agents like lithium aluminum hydride for the reduction of carboxylic acids. Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The thiazole ring may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-5-6-7-8(10(15)16)9(19-14-7)13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16) |
InChI Key |
VUHPUSIOKCUAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NSC(=C1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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